Vanoxerine (GBR-12909): An In-Depth Technical Guide on its Mechanism of Action
Vanoxerine (GBR-12909): An In-Depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vanoxerine (GBR-12909) is a potent and selective piperazine-based dopamine reuptake inhibitor (DRI) that has been investigated for the treatment of cocaine dependence and, more recently, for cardiac arrhythmias. This technical guide provides a comprehensive overview of the core mechanism of action of Vanoxerine, detailing its molecular interactions, quantitative binding affinities, and the downstream signaling consequences of its primary pharmacological activity. This document synthesizes data from numerous preclinical and clinical studies to serve as a detailed resource for researchers, scientists, and professionals in the field of drug development. Experimental protocols for key assays and visualizations of pertinent pathways and workflows are included to facilitate a deeper understanding and further investigation of this compound.
Primary Mechanism of Action: Dopamine Transporter Inhibition
Vanoxerine's principal mechanism of action is the potent and selective inhibition of the dopamine transporter (DAT), a member of the solute carrier 6 (SLC6) family of neurotransmitter transporters. The DAT is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thereby terminating dopaminergic neurotransmission.
By binding to the DAT, Vanoxerine competitively inhibits the reuptake of dopamine.[1][2] This blockade leads to an increase in the concentration and duration of dopamine in the synaptic cleft, resulting in enhanced dopaminergic signaling. Vanoxerine exhibits a high affinity for the DAT, binding with significantly greater potency than cocaine.[3] Notably, it also demonstrates a slower dissociation rate from the transporter compared to cocaine, contributing to its longer duration of action.[4]
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Quantitative Binding Affinities and Selectivity
Vanoxerine is characterized by its high affinity for the dopamine transporter and its selectivity over other monoamine transporters, namely the serotonin transporter (SERT) and the norepinephrine transporter (NET). It also interacts with other molecular targets, which may contribute to its overall pharmacological profile and side effects.
| Target | Parameter | Value (nM) | Species | Reference(s) |
| Dopamine Transporter (DAT) | Ki | 1 | Rat | [1][2] |
| 9 | Human | [5] | ||
| IC50 | 40 | Human (HEK293 cells) | [1] | |
| Serotonin Transporter (SERT) | Ki | >100 | Rat | [2][6] |
| Norepinephrine Transporter (NET) | Ki | >100 | Rat | [2][6] |
| hERG K+ Channel | IC50 | 0.84 | Human (HEK293 cells) | [7] |
| Sigma (σ) Receptor | IC50 | 48 | Rat | [6] |
Off-Target Effects: hERG Channel Inhibition
A significant aspect of Vanoxerine's pharmacological profile is its potent inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[3] This action is of considerable interest and concern in drug development due to the potential for cardiac arrhythmias, specifically QT interval prolongation.[7] The IC50 value for hERG channel blockade is in the low nanomolar range, indicating a high-potency interaction.[7] This off-target effect has been a primary factor in the discontinuation of its development for some indications.
Downstream Signaling Pathways
The sustained elevation of synaptic dopamine resulting from DAT inhibition by Vanoxerine leads to the enhanced activation of postsynaptic dopamine receptors. This, in turn, modulates several intracellular signaling cascades. While the complete downstream signaling profile of Vanoxerine is not fully elucidated, evidence points to the involvement of the following pathways:
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p38 Mitogen-Activated Protein Kinase (MAPK) Pathway: Studies have shown that dopamine-induced activation of p38 MAPK can be inhibited by selective DAT blockers, including Vanoxerine.[4] This suggests that Vanoxerine can modulate this stress-activated protein kinase pathway, which is involved in cellular responses to inflammatory cytokines and stress.
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Protein Kinase A (PKA) and CREB Signaling: Dopamine D1 receptor activation is known to stimulate adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[8][9] PKA can then phosphorylate various downstream targets, including the cAMP response element-binding protein (CREB), a transcription factor that regulates the expression of numerous genes.[10][11] By increasing synaptic dopamine, Vanoxerine is expected to indirectly modulate these pathways.
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Experimental Protocols
Radioligand Binding Assay for Dopamine Transporter Affinity
This protocol outlines a method for determining the binding affinity of Vanoxerine for the dopamine transporter using a competitive radioligand binding assay.
Materials:
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Rat striatal tissue homogenate (source of DAT)
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[³H]WIN 35,428 (radioligand)
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Vanoxerine (GBR-12909)
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Cocaine (for determining non-specific binding)
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Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)
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Glass fiber filters
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Scintillation vials and scintillation fluid
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Filtration apparatus
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Scintillation counter
Procedure:
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Prepare serial dilutions of Vanoxerine.
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In assay tubes, combine the rat striatal membrane preparation, [³H]WIN 35,428 at a concentration near its Kd, and varying concentrations of Vanoxerine or vehicle.
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For the determination of non-specific binding, a separate set of tubes should contain a high concentration of cocaine (e.g., 10 µM).
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Incubate the tubes at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
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Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
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Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
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Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
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Calculate specific binding by subtracting non-specific binding from total binding.
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Analyze the data using non-linear regression to determine the IC50 of Vanoxerine, which can then be converted to a Ki value using the Cheng-Prusoff equation.
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Synaptosomal Dopamine Uptake Assay
This protocol describes a method to measure the functional inhibition of dopamine uptake by Vanoxerine in synaptosomes.
Materials:
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Freshly prepared rat striatal synaptosomes
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[³H]Dopamine
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Vanoxerine (GBR-12909)
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Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)
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Scintillation vials and scintillation fluid
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Filtration apparatus with glass fiber filters
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Scintillation counter
Procedure:
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Prepare serial dilutions of Vanoxerine.
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Pre-incubate synaptosomal preparations with varying concentrations of Vanoxerine or vehicle at 37°C for a short period (e.g., 10-15 minutes).
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Initiate the uptake reaction by adding a known concentration of [³H]Dopamine.
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Allow the uptake to proceed for a short, defined time (e.g., 5-10 minutes) at 37°C.
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Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold uptake buffer.
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Quantify the radioactivity retained on the filters using a scintillation counter.
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Determine non-specific uptake in parallel incubations performed at 0-4°C or in the presence of a high concentration of a standard DAT inhibitor.
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Calculate the specific uptake of [³H]Dopamine at each Vanoxerine concentration.
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Analyze the data to determine the IC50 value for the inhibition of dopamine uptake.
Whole-Cell Patch Clamp Electrophysiology for hERG Channel Inhibition
This protocol provides a general framework for assessing the inhibitory effect of Vanoxerine on hERG potassium channels expressed in a mammalian cell line (e.g., HEK293).
Materials:
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HEK293 cells stably expressing hERG channels
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External solution (e.g., containing in mM: 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES; pH 7.4)
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Internal (pipette) solution (e.g., containing in mM: 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH 7.2)
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Vanoxerine (GBR-12909)
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Patch clamp amplifier and data acquisition system
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Microscope and micromanipulators
Procedure:
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Culture HEK293-hERG cells on glass coverslips.
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Position a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.
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Fabricate patch pipettes from borosilicate glass capillaries and fill with the internal solution.
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Under visual guidance, form a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane (giga-seal).
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Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.
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Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to a negative potential to measure the deactivating tail current.
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Record baseline hERG currents in the absence of the drug.
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Perfuse the cell with a known concentration of Vanoxerine and record the hERG currents until a steady-state block is achieved.
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Repeat with a range of Vanoxerine concentrations to establish a concentration-response curve.
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Analyze the data by measuring the reduction in the hERG tail current amplitude at each concentration to determine the IC50 value.
Conclusion
Vanoxerine (GBR-12909) is a powerful pharmacological tool and a compound of significant scientific interest due to its potent and selective inhibition of the dopamine transporter. Its high affinity and slow dissociation kinetics distinguish it from other DRIs like cocaine. While its clinical development has been hampered by off-target effects, particularly the potent blockade of the hERG potassium channel, the study of Vanoxerine continues to provide valuable insights into the functioning of the dopaminergic system and the molecular pharmacology of monoamine transporters. This technical guide serves as a foundational resource for professionals engaged in research and development in these areas, providing the necessary data and methodological framework to inform future studies.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sophion.com [sophion.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Vanoxerine National Institute on Drug Abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vanoxerine | C28H32F2N2O | CID 3455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Whole-Cell Configuration of the Patch-Clamp Technique in the hERG Channel Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein kinase A activity may kinetically upregulate the striatal transporter for dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Balance between dopamine and adenosine signals regulates the PKA/Rap1 pathway in striatal medium spiny neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Distinct effects of cAMP and mitogenic signals on CREB-binding protein recruitment impart specificity to target gene activation via CREB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of protein kinase A and cyclic AMP response element (CRE)-specific transcription factor binding by delta9-tetrahydrocannabinol (delta9-THC): a putative mechanism of cannabinoid-induced immune modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
